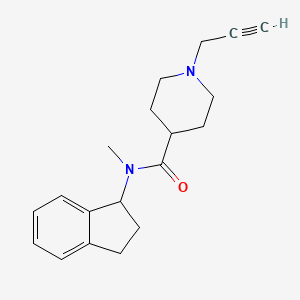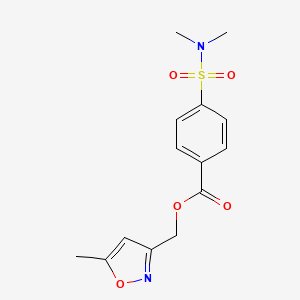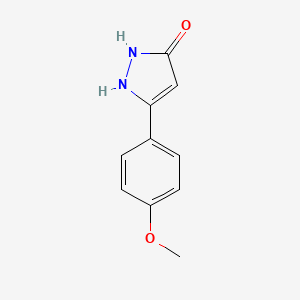![molecular formula C22H21N5O2 B2455693 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-73-0](/img/structure/B2455693.png)
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 acts as a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptors are primarily found in the brain, where they play a role in regulating neurotransmitter release and modulating neuronal activity. By blocking the adenosine A2A receptor, this compound 58261 can modulate these processes and potentially improve symptoms associated with various diseases.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release and neuronal activity, this compound 58261 has been shown to have other biochemical and physiological effects. For example, this compound 58261 has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity. Additionally, this compound 58261 has been shown to reduce oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has several advantages for laboratory experiments. It is a highly selective antagonist of the adenosine A2A receptor, which makes it an ideal tool for studying the role of this receptor in various processes. Additionally, this compound 58261 is a potent compound, which allows for the use of lower concentrations in experiments. However, one limitation of this compound 58261 is that it may have off-target effects at higher concentrations, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the potential therapeutic applications of this compound 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers may investigate the potential use of this compound 58261 in combination with other drugs for the treatment of various diseases. Finally, researchers may continue to investigate the biochemical and physiological effects of this compound 58261 to gain a better understanding of its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps, including the reaction of 2,4,7,8-tetramethylimidazo[1,2-a]pyridine with naphthalen-1-ylmethyl bromide, followed by the reaction with 2,6-dioxopurin-9-ylmethanesulfonate. This process yields this compound 58261 as a white crystalline powder.
科学研究应用
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the risk of dyskinesia. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. Additionally, this compound 58261 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2,4,7,8-tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-14(2)27-18-19(24(3)22(29)25(4)20(18)28)23-21(27)26(13)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPROLZOAWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2455612.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)


![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)
![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)

![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

